CH7057288 CH7057288 CH7057288 is a selective TRK inhibitor that may be useful in inhibiting TRK fusion-positive cancer cell growth. TRK receptor tyrosine kinases are expressed as fusion proteins encoded by various fusion genes across a wide variety of cancer types, including lung and colorectal cancer.
Brand Name: Vulcanchem
CAS No.: 2095616-82-1
VCID: VC0523394
InChI: InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37)
SMILES: CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C
Molecular Formula: C32H31N3O5S
Molecular Weight: 569.7 g/mol

CH7057288

CAS No.: 2095616-82-1

Cat. No.: VC0523394

Molecular Formula: C32H31N3O5S

Molecular Weight: 569.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CH7057288 - 2095616-82-1

Specification

CAS No. 2095616-82-1
Molecular Formula C32H31N3O5S
Molecular Weight 569.7 g/mol
IUPAC Name N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide
Standard InChI InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37)
Standard InChI Key DCGOHGQJHJXBGW-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C
Canonical SMILES CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C
Appearance Solid powder

Introduction

Chemical Structure and Properties

CH7057288, chemically identified as N-(tert-Butyl)-2-((6,6-dimethyl-8-(methylsulfonamido)-11-oxo-6,11-dihydronaphtho[2,3-b]benzofuran-3-yl)ethynyl)-6-methylisonicotinamide, belongs to a novel chemical class of TRK inhibitors. This compound has a distinct molecular structure characterized by a benzofuran motif that contributes to its specificity and potency against TRK kinases.

The detailed chemical information for CH7057288 is summarized in the following table:

PropertyValue
Chemical NameN-(tert-Butyl)-2-((6,6-dimethyl-8-(methylsulfonamido)-11-oxo-6,11-dihydronaphtho[2,3-b]benzofuran-3-yl)ethynyl)-6-methylisonicotinamide
CAS Number2095616-82-1
Molecular FormulaC32H31N3O5S
Molecular Weight569.7 g/mol
Canonical SMILESCC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C
InChI KeyDCGOHGQJHJXBGW-UHFFFAOYSA-N

The compound exhibits specific solubility characteristics and storage requirements that are important for its handling in research settings:

ParameterSpecification
Solubility in DMSO≥ 34 mg/mL (59.68 mM)
Solubility in Water< 0.1 mg/mL (insoluble)
Recommended Storage-20°C
Stock Solution Stability (-20°C)1 month

Mechanism of Action

The compound exerts its therapeutic effect by selectively binding to the ATP-binding pocket of TRK kinases, thereby preventing ATP binding and subsequent activation of downstream signaling pathways. This inhibition disrupts oncogenic signaling cascades that drive tumor growth and proliferation. Gene expression analysis has revealed that CH7057288 treatment leads to the suppression of MAPK and E2F pathways, which are critical downstream signals of TRK fusion proteins .

X-ray crystallography studies of the TRKA-CH7057288 complex have provided structural insights into the binding mode of the compound, explaining its high selectivity and efficacy against both wild-type TRK and certain resistant mutants .

Preclinical Research Findings

In Vitro Activity

CH7057288 has demonstrated remarkable potency in cell-free kinase assays against all three TRK family members. The inhibitory concentrations (IC50) for each TRK variant are as follows:

Target KinaseIC50 Value (nM)
TRKA1.1
TRKB7.8
TRKC5.1

These values indicate exceptional potency, particularly against TRKA, which is often implicated in NTRK1 fusion-positive cancers.

In cellular studies, CH7057288 demonstrated selective antiproliferative effects against TRK fusion-positive cell lines while having minimal impact on TRK-negative cell lines. This selectivity profile confirms that the compound specifically targets TRK-dependent signaling pathways in cancer cells .

In Vivo Efficacy Studies

The therapeutic potential of CH7057288 has been evaluated in various preclinical animal models, yielding promising results that support its further development as an anticancer agent.

Subcutaneous Xenograft Models

In subcutaneously implanted xenograft models using TRK fusion-positive cells, CH7057288 demonstrated robust tumor growth inhibition. Treatment with this compound led to significant reduction in tumor volume compared to control groups, providing strong evidence for its efficacy in vivo .

Activity Against Resistant Mutations

A significant challenge in targeted cancer therapy is the emergence of resistance mutations that render treatments ineffective. Recent clinical studies have identified resistance mutations in the kinase domain of TRK in patients who progressed after treatment with first-generation TRK inhibitors .

Notably, CH7057288 maintained similar levels of activity against one of these resistant mutants as it did against wild-type TRK, both in vitro and in vivo. The X-ray crystal structure of the TRKA-CH7057288 complex provided structural insights supporting this activity against resistant mutants . This finding suggests that CH7057288 could potentially overcome resistance mechanisms that limit the efficacy of current TRK inhibitors, positioning it as a valuable second-line treatment option.

Comparative Analysis with Other TRK Inhibitors

CH7057288 represents a novel chemical class of TRK inhibitors with distinct advantages over existing agents. While several TRK inhibitors are currently in clinical development or approved for use, CH7057288's unique benzofuran-containing structure contributes to its specific binding properties and activity profile .

The compound's efficacy against resistant mutations and its ability to penetrate the blood-brain barrier are particularly noteworthy features that may differentiate it from some first-generation TRK inhibitors. These properties could potentially address important limitations of existing therapies and expand the treatment options for patients with TRK fusion-positive cancers .

Future Research Directions

While the preclinical data for CH7057288 are promising, several areas warrant further investigation to fully characterize its therapeutic potential:

  • Clinical trials to evaluate safety, pharmacokinetics, and efficacy in patients with TRK fusion-positive cancers

  • Comprehensive profiling against a wider panel of TRK resistance mutations

  • Combination studies with other targeted therapies or standard-of-care treatments

  • Investigation of potential biomarkers of response to guide patient selection

  • Long-term safety and resistance monitoring in chronic administration scenarios

These future studies will be essential to determine the ultimate clinical utility of CH7057288 and its place in the therapeutic landscape for TRK fusion-positive cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator